

# Comparative NMR Profiling: 3C-P HCl vs. Structural Isomers

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## Compound of Interest

Compound Name: 3C-P (hydrochloride)

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Technical Application Guide for Forensic & Medicinal Chemistry

## Executive Summary

3C-P HCl (3,5-dimethoxy-4-propoxyamphetamine hydrochloride) represents a specific structural intersection between the amphetamine class (alpha-methylated) and the mescaline class (3,4,5-trisubstituted).[1] In forensic and research settings, the primary analytical challenge lies in differentiating 3C-P from its close structural isomers: 2C-P (the phenethylamine regioisomer) and Proscaline (the non-alpha-methylated homolog).[1]

This guide details the NMR characterization strategy for 3C-P HCl, providing a self-validating protocol for proton assignment and objective comparison against these alternatives.

## Structural Logic & Differentiation Strategy

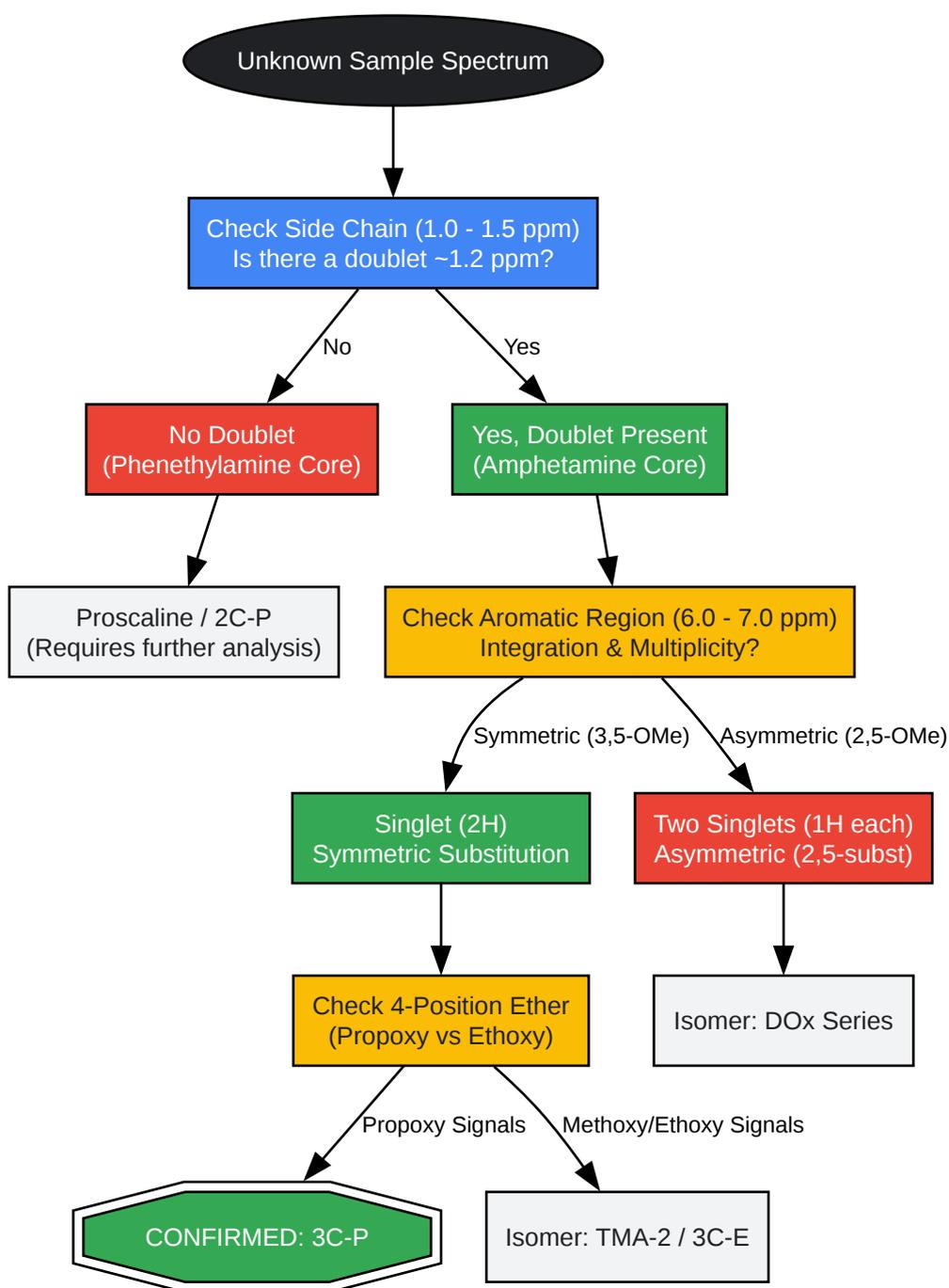
The identification of 3C-P relies on three distinct spectral "fingerprints" that must coexist:

- The "Amphetamine" Core: Presence of an -methyl group (doublet) and a methine proton, distinguishing it from phenethylamines like Proscaline.[1]
- The "Sym-Trialkoxy" Pattern: A symmetric 3,4,5-substitution pattern yielding a 2H aromatic singlet, distinguishing it from the asymmetric 2,4,5-substitution of 2C-P.

- The Propoxy Tail: A three-carbon ether chain, distinguishing it from homologs like 3C-E (ethoxy) or TMA-2 (methoxy).[1]

## Isomer Differentiation Flowchart

The following decision tree illustrates the logic for ruling out common isomers using <sup>1</sup>H NMR data.



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Figure 1: Logic flow for distinguishing 3C-P from 2C-P (regioisomer) and Proscaline (homolog).

[1]

## Experimental Protocol

To ensure reproducibility and solubility of the hydrochloride salt, the following protocol is recommended.

Reagents:

- Solvent:

(Deuterated Chloroform) is preferred for resolution.[1] If the HCl salt is insoluble, add 1-2 drops of

(Methanol-d4).[1] Note:

causes exchange of amine protons and shifting of signals, potentially obscuring key correlations.[1]

- Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]

Instrument Parameters:

- Frequency: 400 MHz or higher recommended for clear resolution of the side-chain multiplets. [1]
- Pulse Sequence: Standard 1D proton (zg30).[1]
- Transients: 16-64 scans (sufficient for >5 mg sample).[1]

## Detailed Proton Assignment & Comparison

The table below compares the expected chemical shifts of 3C-P HCl against its primary "confounders" in forensic analysis.

### Table 1: Comparative Chemical Shift Data ( , ppm in )

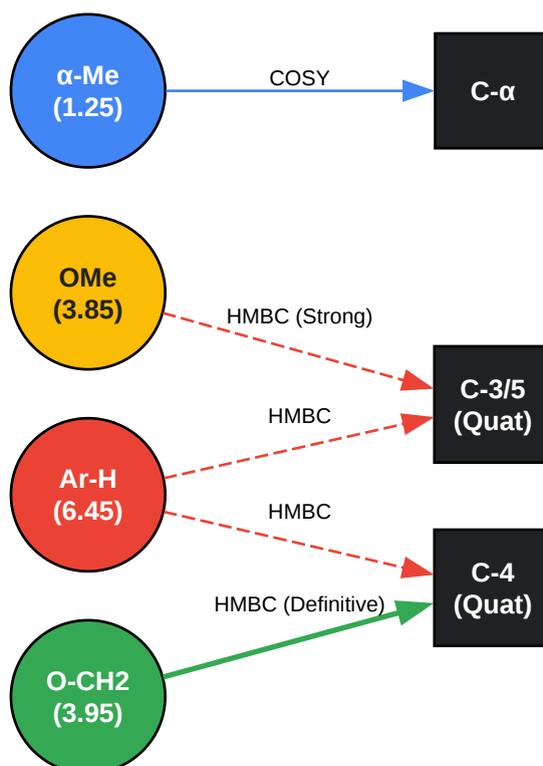
Proton Group	3C-P HCl (Target)	2C-P HCl (Isomer)	Proscaline HCl (Homolog)	Assignment Logic
Aromatic (Ar-H)	6.45 (s, 2H)	6.72 (s, 1H), 6.90 (s, 1H)	6.42 (s, 2H)	Critical Differentiator: 3C-P is symmetric (3,5- subst), yielding one signal.[1] 2C-P is asymmetric (2,5- subst).[1]
Side Chain -Me	1.25 (d, 3H)	1.25 (d, 3H)	Absent	Distinguishes Amphetamines (3C-P) from Phenethylamines (Proscaline).[1]
Side Chain -H	3.55 (m, 1H)	3.60 (m, 1H)	3.20 (m, 2H)	Methine (CH) vs Methylene (CH <sub>2</sub> ).[1]
Side Chain -H	2.70 - 2.95 (m, 2H)	2.80 - 3.00 (m, 2H)	2.90 (t, 2H)	Benzylic protons. [1]
Methoxy (3,5- OMe)	3.85 (s, 6H)	3.80 (s, 3H), 3.82 (s, 3H)	3.86 (s, 6H)	Integration of 6H confirms two methoxy groups. [1]
Propoxy -CH <sub>2</sub>	3.95 (t, 2H)	2.60 (t, 2H)*	3.94 (t, 2H)	Note: In 2C-P, the propyl is alkyl (C-C), appearing upfield.[1] In 3C- P, it is propoxy (O-C), appearing downfield (~4.0 ppm).[1]

Propoxy -CH2	1.80 (m, 2H)	1.60 (m, 2H)	1.80 (m, 2H)	Multiplet/Sextet. [1]
Propoxy -CH3	1.05 (t, 3H)	0.95 (t, 3H)	1.04 (t, 3H)	Terminal methyl triplet.[1]

Data synthesized from consensus values for 3,4,5-trimethoxyamphetamine analogs and 2,5-dimethoxy-4-alkylphenethylamines [1, 2, 4].

## Structural Connectivity Map

The following diagram visualizes the key correlations required to confirm the 3C-P structure using 2D NMR (HMBC/COSY).



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Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways.[1] The correlation between the Propoxy protons and the C-4 quaternary carbon is the definitive link establishing the ether tail position.

## Technical Validation & Troubleshooting

When analyzing 3C-P, ensure the following self-checks are met to avoid misidentification:

- The "Roofing" Effect: The side chain protons (   
-H and   
-H) form an ABX system.[1] In 3C-P, the chiral center at the   
-carbon makes the benzylic (   
) protons diastereotopic. They may appear as two distinct multiplets rather than a simple doublet. This confirms the presence of the chiral center (Amphetamine) vs the achiral ethyl chain (Phenethylamine) [2].[1]
- Solvent Shifts: If using   
, the amine protons will disappear (exchange), and the   
-H signal may shift upfield.[1]   
is preferred to observe the ammonium protons (broad singlets > 8.0 ppm) if the salt is dry.[1]
- Impurity Flag: A small singlet around 2.1 ppm often indicates acetone (common wash solvent) or a breakdown product.[1] A singlet at 3.7 ppm distinct from the main methoxy signal may indicate hydrolysis of the propoxy group (reverting to a phenol).[1]

## References

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## Sources

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- To cite this document: BenchChem. [Comparative NMR Profiling: 3C-P HCl vs. Structural Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1162873#nmr-characterization-and-proton-assignment-of-3c-p-hcl>]

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